2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid hydrochloride belongs to the class of organic compounds known as pyrazoles. This class is characterized by a five-membered ring containing three carbon and two nitrogen atoms in adjacent positions. Pyrazole derivatives exhibit a wide range of biological activities, making them valuable building blocks in medicinal chemistry for developing drugs targeting various diseases [, ].
Synthesis Analysis
Cyclocondensation reactions: These reactions involve combining a 1,3-dicarbonyl compound with a hydrazine derivative. For example, the synthesis of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones employed this approach, showcasing its versatility in generating diverse pyrazole structures [].
Multi-component reactions: These reactions efficiently combine multiple reactants in a single step, offering a streamlined approach to complex pyrazole structures. The synthesis of 4-Arylidene-1-(4-Phenylselenazol-2-yl)-3-Methyl-1H-Pyrazol-5(4H)-Ones employed a four-component condensation, highlighting the efficiency of this strategy [].
Modification of existing pyrazoles: Existing pyrazole scaffolds can be further modified through reactions such as alkylation, acylation, and condensation to fine-tune their properties and introduce desired functionalities. Examples include introducing various substituents on the pyrazole core, as demonstrated in the synthesis of several derivatives [, , , , , ].
Mechanism of Action
Enzyme inhibition: Pyrazoles can act as inhibitors of various enzymes, such as kinases, proteases, and oxidoreductases, by binding to their active sites and disrupting enzymatic activity [, , ].
Receptor modulation: Certain pyrazole derivatives can bind to specific receptors and modulate their activity, either as agonists or antagonists, leading to downstream signaling cascades and cellular responses [, , ].
Compound Description: GDC-0994 (22) is a potent and orally bioavailable small molecule inhibitor selective for ERK kinase activity. [] It is currently in early clinical development. []
Relevance: This compound shares a "1-methyl-1H-pyrazol-yl-amino" moiety with the target compound, 2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid hydrochloride. Both compounds incorporate this moiety as part of a larger scaffold that likely interacts with a specific biological target. This shared structural feature suggests potential similarities in their binding affinities and pharmacological profiles, though further investigation is needed to confirm this. https://www.semanticscholar.org/paper/6bf51cdfaa592a6dd1491ff8ee3ecaaaff60d71b []
Compound Description: PF-06459988 is a third-generation irreversible inhibitor designed to target drug-resistant double mutant EGFRs (L858R/T790M, Del/T790M). [] This compound shows high potency and specificity for these mutant EGFRs while demonstrating minimal activity against wild-type EGFR. []
Relevance: PF-06459988 incorporates a "1-methyl-1H-pyrazol-4-yl)amino" substituent, directly mirroring the core structure of 2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid hydrochloride. This structural similarity suggests that this specific moiety might be essential for interacting with a particular binding site on the target protein, likely EGFR in the case of PF-06459988. The variations in the surrounding chemical structures might be responsible for the differences in target specificity and pharmacological properties between the two compounds. https://www.semanticscholar.org/paper/6aecb52dc77e58ef105413ba08e151676abf2524 []
Compound Description:AZD4205 (21) is a potent and selective JAK1 kinase inhibitor with promising pharmacokinetic properties. [] It has shown potential in preclinical studies for enhancing the antitumor activity of the EGFR inhibitor osimertinib in non-small cell lung cancer models. []
Relevance:Both AZD4205 and 2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid hydrochloride belong to a class of compounds containing a substituted "1-methyl-pyrazol-yl-amino" group attached to a heterocyclic ring system. Specifically, AZD4205 incorporates a "3-Methoxy-1-methyl-pyrazol-4-yl)amino" substituent attached to a pyrimidine ring. [] This structural resemblance indicates a potential for shared binding interactions with kinase targets, although their specificities and affinities may differ due to variations in the core scaffold and additional substituents. https://www.semanticscholar.org/paper/f15545de9a1d8bad8381afc003817086aad9378e []
Compound Description: PF-06747775 (21) is a high-affinity irreversible inhibitor designed to target oncogenic EGFR mutants while exhibiting selectivity over wild-type EGFR. [] This compound demonstrates potent activity against four common EGFR mutations found in non-small cell lung cancer (NSCLC). []
Relevance: PF-06747775 and 2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid hydrochloride share a "methoxy-1-methyl-1H-pyrazol-yl-amino" motif within their structures. In PF-06747775, the "3-methoxy-1-methyl-1H-pyrazol-4-yl)amino" group is attached to a purine ring. [] This structural similarity highlights the potential significance of this specific chemical group in binding to the ATP-binding site of kinases, such as EGFR. While both compounds contain this shared motif, the differences in their overall structures contribute to variations in their target selectivity profiles and pharmacological activities. https://www.semanticscholar.org/paper/082bb2f6fd44d1ecd8bbe8dd6f917b99267b80a1 []
Compound Description:This compound's crystal structure has been determined, revealing insights into its molecular geometry and potential interactions. []
Relevance:While not directly investigated for biological activity in the provided context, (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone shares a significant structural resemblance to 2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid hydrochloride. Both incorporate a "methyl-pyrazol-yl" group within their frameworks. In this case, the related compound has a "1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl" group linked to a piperidine ring through a methanone bridge. [] The presence of fluorine atoms and variations in the core scaffold suggest potential alterations in their physicochemical properties, such as lipophilicity and metabolic stability, which can influence their pharmacological profiles. https://www.semanticscholar.org/paper/0d5e1f66b98c1d6e638c4669eca406534ee5852c []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Luvixasertib is an orally bioavailable, selective inhibitor of the dual specificity protein kinase TTK (monopolar spindle 1 kinase, Mps1), with potential antineoplastic activity. Upon administration, luvixasertib selectively binds to and inhibits the activity of Mps1. This inactivates the spindle assembly checkpoint (SAC) and accelerates mitosis, which results in chromosomal misalignment and missegregation, and mitotic checkpoint complex destabilization. This induces cell death in Mps1-overexpressing cancer cells. Mps1, a tyrosine and serine/threonine kinase expressed in proliferating normal tissues, is essential for proper SAC functioning and chromosome alignment. Overexpressed in various human tumors, Mps1 plays a key role in uncontrolled tumor cell growth.